molecular formula C12H21NO3 B14014482 Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate

Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate

Cat. No.: B14014482
M. Wt: 227.30 g/mol
InChI Key: CJHMDFFZFTUGKN-VIFPVBQESA-N
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Description

Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group, a hydroxycyclopropyl moiety, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the hydroxycyclopropyl group and finally the tert-butyl ester group. The reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a cyclopropyl ketone, while reduction of the ester group may produce a primary alcohol.

Scientific Research Applications

Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxycyclopropyl group may interact with enzymes or receptors, while the pyrrolidine ring can influence the compound’s binding affinity and specificity. The tert-butyl ester group can affect the compound’s solubility and stability, enhancing its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate: Unique due to its combination of a hydroxycyclopropyl group and a pyrrolidine ring.

    Tert-butyl (2S)-2-(1-hydroxycyclopropyl)piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    Tert-butyl (2S)-2-(1-hydroxycyclopropyl)azetidine-1-carboxylate: Contains an azetidine ring, offering different reactivity and properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl (2S)-2-(1-hydroxycyclopropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-8-4-5-9(13)12(15)6-7-12/h9,15H,4-8H2,1-3H3/t9-/m0/s1

InChI Key

CJHMDFFZFTUGKN-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2(CC2)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2(CC2)O

Origin of Product

United States

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